Benzofuran-5-ylmethanesulfonyl chloride
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H7ClO3S |
|---|---|
Molecular Weight |
230.67 g/mol |
IUPAC Name |
1-benzofuran-5-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C9H7ClO3S/c10-14(11,12)6-7-1-2-9-8(5-7)3-4-13-9/h1-5H,6H2 |
InChI Key |
OLPKQJUUHGDWDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1CS(=O)(=O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Benzofuran-5-ylmethanesulfonyl Chloride and its Analogs for Advanced Research
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of Benzofuran-5-ylmethanesulfonyl chloride, a specialized reagent for chemical synthesis. Initial analysis reveals a significant lack of specific published data for this compound, distinguishing it from its more common structural analog, Benzofuran-5-sulfonyl chloride. This guide will first clarify the structural distinctions and then provide a comprehensive overview of the known analog as a reference point. Furthermore, it will delineate a scientifically grounded, proposed synthesis for this compound and discuss the versatile applications of the benzofuran scaffold in medicinal chemistry.
Part 1: Compound Identification and Physicochemical Properties
A critical distinction must be made between the requested compound, This compound , and the commercially available Benzofuran-5-sulfonyl chloride . The key difference lies in a methylene (-CH2-) spacer group present in the former, which separates the benzofuran ring from the sulfonyl chloride moiety. This structural nuance significantly impacts the compound's reactivity and nomenclature.
Due to the absence of specific data for this compound, we present the detailed properties of its well-documented analog, Benzofuran-5-sulfonyl chloride, as a baseline for understanding.
Table 1: Physicochemical Properties of Benzofuran-5-sulfonyl chloride
| Property | Value | Source(s) |
| CAS Number | 869885-60-9 | [1][2] |
| Molecular Formula | C₈H₅ClO₃S | [1] |
| Molecular Weight | 216.64 g/mol | [1] |
| Appearance | White to yellow-green solid | |
| Purity | ≥95% | |
| Storage Conditions | 2-8°C under an inert atmosphere | |
| InChI Key | DXQKXPTYOGEXEN-UHFFFAOYSA-N |
Part 2: Synthesis and Reactivity
While a validated protocol for this compound is not available in the literature, a plausible synthetic pathway can be designed based on established organic chemistry principles. The reactivity of the target molecule is primarily dictated by the sulfonyl chloride group, a potent electrophile.
Proposed Synthesis of this compound
The most logical approach to synthesizing the target compound is a two-step process starting from a suitable benzofuran precursor. This involves the formation of a thiol followed by oxidative chlorination.
Step 1: Synthesis of the Thiol Intermediate (Benzofuran-5-ylmethanethiol)
This step would likely begin with (2,3-dihydro-1-benzofuran-5-yl)methanol. The alcohol can be converted to a good leaving group (e.g., a tosylate or a halide) and then displaced by a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis, to yield the corresponding thiol.
Step 2: Oxidative Chlorination
The resulting Benzofuran-5-ylmethanethiol can then be converted to the desired sulfonyl chloride. Modern methods for this transformation are efficient and avoid the use of harsh reagents like gaseous chlorine.[3] A highly effective method involves the direct oxidative chlorination of the thiol.[4][5]
Diagram 1: Proposed Synthetic Workflow
Caption: Proposed two-stage synthesis of the target molecule.
Reactivity of the Sulfonyl Chloride Group
The sulfur atom in a sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[6] This makes it susceptible to attack by a wide range of nucleophiles.
-
Reaction with Amines: This is one of the most common reactions, yielding sulfonamides. This reaction is fundamental in medicinal chemistry for creating compounds with diverse biological activities.
-
Reaction with Alcohols: In the presence of a base (like pyridine), sulfonyl chlorides react with alcohols to form sulfonate esters.
-
Reaction with Water: Sulfonyl chlorides hydrolyze in water to form the corresponding sulfonic acids. This is often an undesirable side reaction, necessitating anhydrous conditions for most applications.
The reactivity of arylmethanesulfonyl chlorides is influenced by the electronic properties of the aromatic ring. However, the methylene spacer in this compound would partially insulate the sulfonyl group from the direct electronic effects of the benzofuran ring system, leading to reactivity more akin to a typical alkanesulfonyl chloride like methanesulfonyl chloride (MsCl).[7]
Part 3: Applications in Drug Discovery and Medicinal Chemistry
The benzofuran nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[8][9] Its derivatives have been investigated for a wide array of therapeutic applications.
Table 2: Therapeutic Potential of Benzofuran Derivatives
| Therapeutic Area | Examples and Rationale | Source(s) |
| Anticancer | Benzofuran derivatives have been shown to possess potent cytotoxic effects against various cancer cell lines. Hybrid molecules incorporating benzofuran with other pharmacophores like chalcones and triazoles are a promising area of research. | [10] |
| Antimicrobial | The benzofuran scaffold is a key component in developing new agents to combat antibiotic resistance. Derivatives have shown activity against Gram-positive bacteria and various fungi. | [11] |
| Anti-inflammatory | Certain benzofuran-containing compounds exhibit significant anti-inflammatory properties. | [12] |
| Antiviral | The benzofuran ring system is present in compounds with reported antiviral activities, including against HIV and hepatitis C. | [11][13] |
| Cardiovascular | Clinically used drugs such as Amiodarone and Dronedarone, which contain a benzofuran core, are used to treat cardiac arrhythmias. | [13] |
The utility of This compound would be as a versatile building block to synthesize novel benzofuran derivatives. The sulfonyl chloride handle allows for the straightforward introduction of a sulfonamide or sulfonate ester linkage at the 5-methyl position, enabling chemists to explore structure-activity relationships (SAR) and develop new therapeutic agents.
Part 4: Experimental Protocol: General Procedure for Sulfonamide Synthesis
The following is a validated, general protocol for the synthesis of a sulfonamide from a sulfonyl chloride and a primary or secondary amine. This protocol would be directly applicable to this compound.
Objective: To synthesize a novel N-substituted benzofuran-5-ylmethanesulfonamide.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (TEA) (1.5 eq)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the amine (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C using an ice bath.
-
Base Addition: Add the base (pyridine or TEA, 1.5 eq) to the stirred amine solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold amine solution over 10-15 minutes.
-
Causality Note: Dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products. The base is essential to neutralize the HCl generated during the reaction.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Workup: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and dilute with additional DCM. c. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Self-Validation: The acid wash removes excess amine and base. The bicarbonate wash removes any remaining acidic impurities. The brine wash helps to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure sulfonamide.
Diagram 2: Logical Flow of Sulfonamide Synthesis Protocol
Caption: Step-by-step workflow for sulfonamide synthesis.
Part 5: Safety and Handling
Sulfonyl chlorides are reactive and require careful handling.
-
Hazard Statement: Benzofuran-5-sulfonyl chloride is classified as causing severe skin burns and eye damage (H314). It is expected that this compound would carry similar hazards.
-
Personal Protective Equipment (PPE): Always handle in a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Incompatibilities: Avoid contact with water, strong bases, alcohols, and strong oxidizing agents. The reaction with water can release corrosive hydrogen chloride gas.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area under an inert atmosphere to prevent degradation.
References
-
Prakash, G. K. S., Mathew, T., Panja, C., & Olah, G. A. (2007). Chlorotrimethylsilane−Nitrate Salts as Oxidants: Direct Oxidative Conversion of Thiols and Disulfides to Sulfonyl Chlorides. The Journal of Organic Chemistry, 72(15), 5847–5850. Available at: [Link]
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291. Available at: [Link]
-
Asif, M. (2015). Bioactive Benzofuran derivatives: A review. Journal of Heterocyclic Chemistry, 52(5), 1253-1267. Available at: [Link]
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Al-Ostoot, F. H., Al-Ghamdi, S. A., & Al-Amer, O. M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2803. Available at: [Link]
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives. Synlett, 2009(17), 2773–2776. Available at: [Link]
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Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. Available at: [Link]
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Miao, Y., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 29336-29354. Available at: [Link]
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Noreen, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
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Rlavie. Benzofuran-5-Carboxylic Acid. Available at: [Link]
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PubChemLite. 1,3-dihydro-2-benzofuran-5-sulfonyl chloride. Available at: [Link]
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PubChem. 2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuransulfonyl chloride. Available at: [Link]
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Drabowicz, J., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. Molecules, 25(6), 1398. Available at: [Link]
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PubChemLite. 1-benzofuran-5-thiol. Available at: [Link]
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Wikipedia. Methanesulfonyl chloride. Available at: [Link]
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Li, H., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377-2391. Available at: [Link]
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Singh, P., & Kaur, M. (2014). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 458-479. Available at: [Link]
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American Elements. Benzofurans. Available at: [Link]
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Safety data sheet (SDS) for Benzofuran-5-ylmethanesulfonyl chloride
An In-depth Technical Guide to the Safe Handling of Benzofuran-5-ylmethanesulfonyl chloride
Authored by: Gemini, Senior Application Scientist
Foreword: This document provides a comprehensive safety and handling guide for this compound (CAS No. 869885-60-9). As specific safety data for this compound is limited, this guide synthesizes direct information with data from structurally related molecules—namely the benzofuran core and the sulfonyl chloride functional group—to establish a robust framework for risk assessment and mitigation. This approach, rooted in the precautionary principle, is essential for ensuring laboratory safety for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Profile
This compound is a bespoke chemical intermediate, valued in medicinal chemistry for its role in constructing complex molecular architectures.[1][2] Its reactivity is dominated by the sulfonyl chloride moiety, making it a potent electrophile for sulfonylation reactions.
Structure:
Caption: Chemical Structure of this compound.
Physicochemical Data Summary:
| Property | Value | Source |
| CAS Number | 869885-60-9 | [3][4][5] |
| Molecular Formula | C₉H₇ClO₃S | [3] |
| Molecular Weight | 230.67 g/mol | Calculated |
| Appearance | White to Yellow-green Solid | [4] |
| Purity | Typically ≥95% | [4] |
| Storage Temperature | 2-8°C, under inert atmosphere | [4][5] |
Hazard Identification and Risk Analysis
The primary hazard associated directly with this compound is its severe corrosivity.[4][5] However, a comprehensive risk profile must also consider the known hazards of its constituent parts: the benzofuran ring system and the sulfonyl chloride functional group.
GHS Classification Summary:
| Hazard Class | Category | Hazard Statement | Basis |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. | Direct Data [4][5] |
| Carcinogenicity | 2 (Assumed) | H351: Suspected of causing cancer. | Inferred (from Benzofuran)[6][7] |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 (Assumed) | H373: May cause damage to organs (Liver) through prolonged or repeated exposure. | Inferred (from Benzofuran)[6] |
| Hazardous to the Aquatic Environment (Chronic) | 3 (Assumed) | H412: Harmful to aquatic life with long lasting effects. | Inferred (from Benzofuran)[6] |
Pictograms:
-
GHS05 (Corrosion): Directly applicable.[5]
-
GHS08 (Health Hazard): Assumed due to potential carcinogenicity and organ toxicity from the benzofuran moiety.[6]
Deconstruction of Hazards
The causality behind this hazard profile stems from two key areas:
-
Reactivity of the Sulfonyl Chloride: This functional group reacts readily with nucleophiles. Its reaction with ambient moisture (hydrolysis) is particularly hazardous as it liberates hydrochloric acid (HCl) gas, which is a primary contributor to its severe corrosive properties.[8][9]
-
Inherent Toxicity of the Benzofuran Core: The parent molecule, 2,3-benzofuran, is classified as a suspected carcinogen and may cause liver damage through prolonged exposure.[6] It is also recognized as being harmful to aquatic life.[6] In the absence of specific data to the contrary, it is prudent to assume these hazards carry over to its derivatives.
Caption: Relationship between chemical structure and hazard profile.
Safe Handling and Exposure Control Protocols
A multi-layered approach to safety, integrating engineering controls, personal protective equipment (PPE), and stringent procedural discipline, is mandatory.
Engineering Controls
The primary objective is to prevent any physical contact or inhalation.
-
Fume Hood: All handling of this compound, including weighing and transfers, must be performed inside a certified chemical fume hood. This is non-negotiable. The rationale is to contain corrosive vapors (HCl from hydrolysis) and any fine particulates.[8][10]
-
Safety Shower and Eyewash Station: Must be immediately accessible and tested regularly. Their proximity is critical for a rapid response to accidental exposure, which can significantly mitigate the severity of corrosive burns.[6][9]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected for chemical resistance.
-
Eye/Face Protection: Wear chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[11] Due to the severe corrosive nature (H314), a full-face shield must be worn over the goggles during all manipulations.[9]
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before each use.[3][12] Always consult the glove manufacturer's data for breakthrough times and chemical compatibility. Dispose of contaminated gloves immediately after use.
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For tasks with a higher risk of spillage, a chemically resistant apron is recommended.[3][11]
Procedural Workflow for Safe Handling
This step-by-step protocol is designed as a self-validating system to minimize risk.
Caption: Standard Operating Procedure for handling this compound.
Key Handling Precautions:
-
Avoid Moisture: This compound reacts with water. Ensure all glassware is dry and handle under anhydrous conditions where possible.[8][9]
-
Incompatible Materials: Keep away from strong oxidizing agents, bases, alcohols, and amines, as reactions can be vigorous and exothermic.[8][13]
-
Static Discharge: Take precautionary measures against static discharge, especially when handling the powder. Use non-sparking tools.[10][11][13]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, preferably in a refrigerator designated for chemicals (2-8°C).[4][5] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from atmospheric moisture.[4]
Emergency Response Procedures
Immediate and correct action is critical in mitigating harm from an accidental exposure or spill.
First-Aid Measures:
| Exposure Route | Action | Rationale |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with copious amounts of water for at least 15-20 minutes. Seek immediate medical attention.[3][9] | Rapid dilution and removal of the chemical is essential to minimize the extent of corrosive burns. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][9] | Prevents severe and potentially permanent damage to the cornea. |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][14] | To remove the individual from the source of corrosive vapors and support respiration. |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][9][15] | Inducing vomiting can cause secondary damage to the esophagus from the corrosive material. |
Firefighting Measures:
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[3][11]
-
Unsuitable Media: Do NOT use a direct water jet, as it can react with the substance to produce corrosive and toxic fumes.[16] Water spray may be used cautiously to cool nearby containers.[11][13]
-
Specific Hazards: Thermal decomposition will produce hazardous gases, including hydrogen chloride (HCl), sulfur oxides (SOx), and carbon oxides (CO, CO₂).[8][12] Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[3]
Accidental Release Measures:
-
Evacuate: Immediately clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation (fume hood). Remove all ignition sources.[3][7]
-
Protect: Do not act without wearing full PPE as described in Section 3.2.
-
Contain & Clean: For a solid spill, carefully sweep up the material, avoiding dust formation. For a solution, absorb with an inert, non-combustible material (e.g., sand, vermiculite).[3][16]
-
Collect: Place the collected material into a suitable, labeled, and sealed container for hazardous waste disposal.[3]
-
Decontaminate: Clean the spill area thoroughly.
Stability and Reactivity Profile
Understanding the chemical stability is key to safe storage and use.
-
Reactivity: The compound is highly reactive towards nucleophiles. The most significant reaction in a laboratory context is its hydrolysis.
-
Hydrolysis Reaction: this compound + H₂O → Benzofuran-5-ylmethanesulfonic acid + HCl (gas)
-
Chemical Stability: Stable under the recommended storage conditions (cool, dry, inert atmosphere).[12][13]
-
Conditions to Avoid: Exposure to moisture, heat, open flames, and incompatible materials.[7][13]
-
Hazardous Decomposition Products: When heated to decomposition or upon reaction with water, it releases toxic and corrosive fumes of HCl, SOx, and COx.[8][12]
Caption: Hazardous hydrolysis reaction of the title compound.
References
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Solubility profile of Benzofuran-5-ylmethanesulfonyl chloride in organic solvents
An In-depth Technical Guide to the Solubility and Stability Profile of Benzofuran-5-ylmethanesulfonyl Chloride
Part 1: Executive Summary & Structural Criticality
This compound is a specialized heterocyclic building block used primarily in the synthesis of sulfonamide-based pharmacophores.[1] For the researcher, this molecule presents a dual challenge: it possesses the lipophilic characteristics of the benzofuran bicycle coupled with the high electrophilic reactivity of a sulfonyl chloride.[2]
Critical Structural Distinction: Before commencing any solubility study, verify the specific isomer in hand.
-
Target Structure: Benzofuran-5-yl-CH2-SO2Cl (Benzylic sulfonyl chloride).[1]
-
Common Confusion: Often conflated with Benzofuran-5-sulfonyl chloride (CAS 869885-60-9), where the sulfonyl group is directly attached to the aromatic ring.[1]
-
Implication: The benzylic variant (methanesulfonyl) is significantly less stable than its aryl counterpart.[2] It is prone to sulfene elimination (
) under basic conditions and rapid hydrolysis.[1] This guide addresses the benzylic variant, but the solubility principles apply broadly to the class.[2]
Part 2: Physicochemical Properties
| Property | Description | Implications for Solubility |
| Physical State | White to pale yellow crystalline solid | Requires mechanical agitation for initial dissolution.[1] |
| Lipophilicity | Moderate to High (Benzofuran moiety) | Excellent affinity for chlorinated and aromatic solvents.[2] |
| Electrophilicity | High (Sulfonyl Chloride) | Incompatible with nucleophilic solvents (water, alcohols, amines).[2] |
| Thermal Stability | Low (Benzylic C-S bond) | Avoid boiling solvents; risk of |
Part 3: Solvent Compatibility Matrix
This matrix categorizes solvents based on thermodynamic solubility (ability to dissolve) and kinetic stability (resistance to degradation).[2]
Table 1: Solubility & Stability Profile
| Solvent Class | Specific Solvent | Solubility Rating | Stability Rating | Technical Recommendation |
| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | High | Primary Choice. Ideal for reactions and extractions.[1] |
| Chloroform ( | Excellent | High | Good alternative; ensure acid-free (stabilized with amylene, not EtOH).[1][2] | |
| Ethers | THF (Anhydrous) | Good (>50 mg/mL) | High | Excellent for coupling reactions.[2] Must be peroxide-free.[1] |
| 2-MeTHF | Good | High | Greener alternative to THF; easier phase separation in workups.[1] | |
| Aromatics | Toluene | Moderate-High | High | Best for heating if required (reflux only if necessary).[1][2] |
| Polar Aprotic | Acetonitrile (MeCN) | Good | Moderate | Use anhydrous.[2] Commercial MeCN often contains water.[2] |
| DMSO | High | DANGEROUS | AVOID. Risk of violent decomposition (Swern-type) and oxidation.[1][2] | |
| DMF | High | Low | AVOID. Can form Vilsmeier-Haack type adducts; accelerates degradation.[1][2] | |
| Protic | Methanol / Ethanol | Soluble | Zero | FORBIDDEN. Rapid solvolysis to sulfonate esters ( |
| Water | Insoluble | Zero | FORBIDDEN. Rapid hydrolysis to sulfonic acid ( |
Part 4: Degradation Mechanisms & Visualization
Understanding why certain solvents fail is crucial for troubleshooting.[2] The benzylic sulfonyl chloride undergoes two primary degradation pathways: Hydrolysis (in wet solvents) and Sulfene Elimination (in the presence of base).[2]
Figure 1: Primary degradation pathways.[1] Note that "dissolving" in alcohols actually consumes the material.[2]
Part 5: Experimental Protocols
Protocol A: Solubility Determination with Stability Check
Goal: To determine if a solvent is suitable for a reaction, ensuring the compound does not degrade during the process.[2]
-
Preparation:
-
Dry all glassware in an oven (
) for >2 hours. -
Use a septum-capped vial purged with Nitrogen or Argon.[1]
-
-
Solvent Screening:
-
Stability Validation (Crucial Step):
-
Take a
L aliquot of the solution immediately.[2] -
Quench into 1 mL of anhydrous Methanol (This converts unreacted chloride to the methyl ester immediately, which is stable for analysis).
-
Analyze via HPLC/UPLC:
-
Repeat the aliquot test after 1 hour and 4 hours to assess solution stability.
-
Protocol B: Safe Handling & Storage
-
Storage: Store solid at
under inert atmosphere (Ar/N2). Moisture is the enemy.[2] -
Handling: Always handle in a fume hood. Sulfonyl chlorides are lachrymators and can release HCl gas upon contact with moist air.[2]
-
Reaction Setup: When using as a reagent, dissolve in anhydrous DCM or THF and add dropwise to the reaction mixture to minimize local concentration excesses that could favor side reactions.[2]
Part 6: Decision Framework for Solvent Selection
Figure 2: Logic flow for selecting the appropriate solvent medium.
References
-
Purdue University. (n.d.).[2] Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions. Retrieved from [Link][2]
-
ChemRxiv. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). General Procedures for Sulfonyl Chloride Handling. Retrieved from [Link][2]
Sources
Stability of Heteroaryl-Methanesulfonyl Chlorides: A Technical Guide
This guide provides an in-depth technical analysis of the stability, storage, and handling of heteroaryl-methanesulfonyl chlorides, with a specific focus on the notoriously unstable pyridine-2-methanesulfonyl chloride and its analogs.
Executive Summary: The "Freshly Prepared" Mandate
Heteroaryl-methanesulfonyl chlorides (e.g., Pyridine-2-methanesulfonyl chloride ) are among the most fragile reagents in medicinal chemistry. Unlike their aryl counterparts (e.g., tosyl chloride), which are shelf-stable solids, these compounds possess a "self-destruct" motif: an acidic methylene group (
Core Insight: The most effective storage strategy is not to store the chloride at all , but to store the corresponding sodium sulfinate salt (
Mechanistic Insight: Why Do They Decompose?
Understanding the decomposition pathways is critical for troubleshooting low yields. These compounds do not just "go bad"; they undergo specific, chemically predictable degradation reactions.
A. The "Self-Catalyzed" Sulfene Pathway
The methylene protons (
-
Mechanism: The basic nitrogen of the heteroaryl ring (or trace external base) deprotonates the
-carbon. -
Result: Elimination of chloride generates a transient, highly reactive sulfene intermediate (
). -
Outcome: The sulfene rapidly oligomerizes or reacts with nucleophiles (even weak ones), leading to intractable tars.
B. Cheletropic SO₂ Extrusion
This is the thermodynamic sink for these molecules.
-
Mechanism: A concerted loss of sulfur dioxide (
). -
Result: Formation of the corresponding alkyl chloride (e.g., 2-(chloromethyl)pyridine).
-
Diagnostic: In NMR, this appears as a shift of the methylene peak and the loss of the sulfonyl group's electronic influence.
C. Hydrolysis (Moisture Sensitivity)[1]
-
Mechanism: Nucleophilic attack by water at the sulfur atom.[1]
-
Result: Formation of Heteroaryl-methanesulfonic acid (
) and HCl. -
Autocatalysis: The generated HCl protonates the pyridine ring, which can temporarily stabilize the remaining chloride by removing the self-catalytic basicity, but the acid also catalyzes further hydrolytic cleavage if water is present.
Mandatory Visualization: Decomposition vs. Stabilization
The following diagram illustrates the competing decay pathways and the recommended "Sulfinate Surrogate" workflow.
Caption: Figure 1. Decomposition pathways (Red) vs. the recommended Sulfinate Surrogate strategy (Green).
Strategic Storage Protocols
If you must handle the isolated sulfonyl chloride, strict adherence to these protocols is required to maintain purity for >24 hours.
Protocol A: The "Sulfinate Surrogate" (Recommended)
Instead of isolating the chloride, synthesize and store the Sodium Pyridine-2-sulfinate .
-
Stability: The salt is a stable solid at room temperature and can be stored indefinitely in a desiccator.
-
Activation: Convert to the sulfonyl chloride using
-chlorosuccinimide (NCS) in dichloromethane (DCM) only when needed.
Protocol B: Storage of Isolated Chloride (High Risk)
If isolation is unavoidable:
| Parameter | Requirement | Rationale |
|---|---|---|
| Temperature | -20°C to -80°C | Slows thermal SO₂ extrusion kinetics. |
| Atmosphere | Argon/Nitrogen | Prevents hydrolysis.[1] |
| Container | Teflon/Glass | Avoid metal caps (corrosion from HCl). |
| Solvent | None (Neat) | Solutions often degrade faster due to trace moisture or solvent reactivity. |
| Additives | Acid Wash | Washing the DCM solution with cold 1N HCl prior to drying may protonate the pyridine ring, reducing self-catalysis during concentration. |
Experimental Methodologies
Workflow 1: Synthesis of Sodium Pyridine-2-sulfinate (Stable Form)
This protocol creates the stable storage form from 2-mercaptopyridine.
-
Oxidation: Dissolve 2-mercaptopyridine (10 mmol) in 1M NaOH (20 mL). Cool to 0°C.[2]
-
Reagent: Add
(30%, 2.5 equiv) dropwise, maintaining internal temp <10°C. Stir for 1 hour. -
Isolation: Acidify carefully to pH 4 to precipitate the sulfinic acid (if stable) or concentrate and recrystallize the sodium salt from ethanol.
-
Storage: Store the white solid in a desiccator.
Workflow 2: In Situ Generation of Sulfonyl Chloride
Perform this immediately before the coupling reaction.
-
Suspension: Suspend Sodium Pyridine-2-sulfinate (1.0 equiv) in anhydrous DCM (0.2 M).
-
Chlorination: Add
-Chlorosuccinimide (NCS) (1.05 equiv) at 0°C. -
Reaction: Stir for 15–30 minutes at 0°C. The suspension will change appearance as NaCl precipitates.
-
Usage: Filter the mixture through a plug of Celite (under Argon) directly into your amine solution. Do not concentrate to dryness.
Quality Control & Troubleshooting
Before using a stored batch, run a quick
| Observation | Diagnosis | Action |
| Loss of CH₂ Singlet | Decomposition | Discard. |
| New Peak (~4.5-5.0 ppm) | Alkyl Chloride ( | SO₂ Extrusion occurred. Irreversible. |
| Broadening of Signals | Oligomerization | Sulfene pathway active. Discard. |
| Deshielded Ring Protons | Hydrolysis (Acid formation) | Can be used if excess base is added, but yield will be lower. |
References
-
BenchChem. (2025). Stability and Storage of Heteroaromatic Sulfonyl Chlorides. Retrieved from
-
Shevchuk, O. I., et al. (2020).[3] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from
-
Luzung, M. R., et al. (2010). Direct oxidative coupling of heteroaryl thiols and amines. Journal of Organic Chemistry. Retrieved from
-
Organic Syntheses. (2011). Preparation of Methanesulfonyl Chloride and Sulfene Intermediates. Org. Synth. Retrieved from
-
Sigma-Aldrich. (2024). Safety Data Sheet: Pyridine-2-sulfonyl chloride. Retrieved from
Sources
Technical Procurement Guide: Benzofuran-5-ylmethanesulfonyl Chloride Reagents
The following technical guide details the price, availability, and critical handling specifications for Benzofuran-5-ylmethanesulfonyl chloride and its commercially conflated analog, Benzofuran-5-sulfonyl chloride .[1]
Executive Summary
This compound is a specialized heterocyclic building block used primarily in medicinal chemistry for sulfonylation reactions, particularly in the synthesis of anti-arrhythmic agents (e.g., Dronedarone analogs) and kinase inhibitors.[1][2][3]
Market Status:
-
Availability: Low.[1] Often "Made to Order" or available only in milligram quantities from catalog vendors.[1]
-
Price Point: High. Retail pricing averages
500 per gram for catalog quantities.[1] -
Critical Alert: There is significant nomenclature confusion in vendor catalogs. Many suppliers list Benzofuran-5-sulfonyl chloride (CAS 869885-60-9, no methyl spacer) under the synonym this compound.[1] Researchers must verify the CAS and molecular structure before procurement.[1]
Part 1: Chemical Identity & Nomenclature Alert
Before sourcing, you must distinguish between the two structural variants often sold under similar names.
The Direct Analog (Commercially Dominant)[1]
-
Formula:
-
Molecular Weight: 216.64 g/mol [1]
-
Structure: Sulfonyl chloride group attached directly to the C5 position of the benzofuran ring.[1]
-
Vendor Status: Frequently mislabeled as the "methanesulfonyl" variant.[1]
The Methylene Homolog (Specific Target)[1]
-
Theoretical CAS: (Rare/Custom Synthesis)
-
Formula:
-
Molecular Weight: 230.67 g/mol [1]
-
Structure: Sulfonyl chloride group attached to C5 via a methylene (
) spacer .[1] -
Vendor Status: Rare.[1] Usually requires custom synthesis or specific inquiry.
Recommendation: If your SAR (Structure-Activity Relationship) study requires the flexible methylene spacer, do not rely on the product name alone.[1] Confirm the structure via CAS 869885-60-9 (Direct) vs. custom requests.
Part 2: Market Analysis (Price & Availability)[1]
The following data reflects current market conditions for the commercially available CAS 869885-60-9 (Direct Analog).
Price Tiers (Catalog Scale)
| Quantity | Estimated Price Range (USD) | Unit Cost (USD/g) | Notes |
| 50 mg | $120 – $180 | $2,400 – $3,600 | High markup for R&D samples.[1] |
| 250 mg | $250 – $350 | $1,000 – $1,400 | Standard medicinal chemistry scale.[1] |
| 1 gram | $400 – $550 | $400 – $550 | Best value for catalog orders.[1] |
| Bulk (>10g) | Inquire | ~$80 – $150 | Requires lead time (2–4 weeks).[1] |
Sourcing Strategy & Lead Times[1]
-
Stock Status: Most US/EU vendors (Sigma, Fisher) do not hold significant domestic stock.[1] They act as distributors for Asian manufacturers (e.g., BLD Pharm, Enamine, MolCore).[1]
-
Lead Time:
Decision Matrix: Sourcing vs. Synthesis
The high cost ($450/g) drives many labs to synthesize this reagent in-house if >5g is needed.[1]
Figure 1: Strategic decision tree for sourcing benzofuran sulfonyl chlorides based on scale and cost-efficiency.
Part 3: Technical Specifications & Stability[1]
Physical Properties
-
Appearance: White to pale yellow crystalline solid.[1]
-
Solubility: Soluble in DCM, THF, Ethyl Acetate.[1] Reacts violently with water/alcohols.[1]
-
Purity Markers:
Stability & Storage (Critical)
Sulfonyl chlorides are highly moisture-sensitive.[1]
-
Hydrolysis: Rapidly degrades to sulfonic acid and HCl upon exposure to atmospheric moisture.[1]
-
Storage Protocol:
Part 4: Synthesis & Handling Protocols
If commercial availability is low or cost is prohibitive, the following synthetic routes are established.
Route A: Synthesis of Benzofuran-5-sulfonyl chloride (Direct)
Mechanism: Diazotization of 5-aminobenzofuran followed by Meerwein sulfonation.[1] Direct chlorosulfonation of benzofuran is not recommended due to acid-catalyzed polymerization of the furan ring.[1]
-
Precursor: 5-Aminobenzofuran.[1]
-
Diazotization:
, , .[1] -
Sulfonylation: React diazonium salt with
in acetic acid/ (Meerwein reaction). -
Yield: Typically 60–75%.[1]
Route B: Synthesis of this compound (Homolog)
Mechanism: Functionalization of the methyl group via chloromethylation or reduction of the aldehyde.[1]
Figure 2: Synthetic pathway for the methylene homolog variant.
Handling Protocol for Reactions
When using this reagent in sulfonylation (e.g., reacting with an amine):
-
Solvent: Use anhydrous DCM or THF.[1]
-
Base: Use a non-nucleophilic base (TEA, DIPEA, or Pyridine) to scavenge HCl.[1]
-
Temperature: Maintain 0°C during addition to prevent side reactions (e.g., sulfene formation or decomposition).
-
Quench: Quench with saturated
solution, not water, to neutralize acid byproducts gently.
References
-
Sigma-Aldrich. Benzofuran-5-sulfonyl chloride Product Detail. Retrieved from (CAS 869885-60-9).[1]
-
PubChem. 1,3-dihydro-2-benzofuran-5-sulfonyl chloride Compound Summary. National Library of Medicine.[1] Retrieved from .[1]
-
BLD Pharm. Benzofuran-5-sulfonyl chloride Availability and Pricing. Retrieved from .[1]
-
Konoscience. Product Analysis: this compound synonym usage. Retrieved from .[1]
-
Google Patents. US20130046103A1 - Preparation of benzofurans and use thereof as synthetic intermediates.[1] Retrieved from .[1]
Sources
- 1. Benzofuran-5-Carboxylic Acid|CAS 90721-27-0|Rlavie [rlavie.com]
- 2. ivychem.com [ivychem.com]
- 3. 苯并呋喃-5-磺酰氯 - CAS:869885-60-9 - 北京欣恒研科技有限公司 [konoscience.com]
- 4. americanelements.com [americanelements.com]
- 5. This compound, CasNo.869885-60-9 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]
- 6. calpaclab.com [calpaclab.com]
Methodological & Application
Solvent selection for coupling Benzofuran-5-ylmethanesulfonyl chloride
Application Notes & Protocols
Topic: Strategic Solvent Selection for the Coupling of Benzofuran-5-ylmethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Reaction Environment
This compound is a key building block in medicinal chemistry, valued for its ability to introduce the benzofuran scaffold—a privileged structure in many biologically active compounds—and form a stable sulfonamide linkage.[1][2] The reaction of this sulfonyl chloride with nucleophiles, typically primary or secondary amines, is the cornerstone for generating diverse compound libraries for drug discovery.[3][4]
However, the high reactivity of the sulfonyl chloride functional group makes it susceptible to a variety of competing reaction pathways.[5] The choice of solvent is not merely a matter of dissolution; it is a critical parameter that dictates reaction kinetics, influences the stability of intermediates, and ultimately determines the yield and purity of the desired sulfonamide product. An inappropriate solvent can lead to significant hydrolysis, unwanted side reactions, and complex purification challenges.[6]
This guide provides a comprehensive framework for the rational selection of a solvent for the coupling of this compound. It moves beyond a simple list of options to explain the underlying chemical principles, enabling researchers to make informed, data-driven decisions tailored to their specific nucleophile and reaction scale.
Mechanistic Insights & Key Solvent-Influenced Side Reactions
The primary desired reaction is the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, proceeding through a concerted SN2-type mechanism.[5] This process generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a suitable base (e.g., triethylamine, pyridine) to prevent protonation of the amine nucleophile and drive the reaction to completion.[6][7]
The solvent's properties directly influence this delicate balance. Two major side reactions governed by the solvent are:
-
Solvolysis (Hydrolysis): Sulfonyl chlorides react readily with nucleophilic solvents, particularly protic solvents like water and alcohols.[5][8] This reaction, known as solvolysis, consumes the starting material to form the corresponding sulfonic acid or sulfonate ester, significantly reducing the yield of the desired sulfonamide. Therefore, strictly anhydrous conditions and aprotic solvents are the first line of defense.
-
Sulfene Formation: this compound possesses α-hydrogens (on the CH2 group), which are susceptible to abstraction by a base. This can lead to an elimination reaction (E1cB-like) to form a highly reactive "sulfene" intermediate (Benzofuran-5-yl-CH=SO2).[5] This sulfene can then be trapped by the amine, but it can also polymerize or react with other species, leading to a mixture of products and reduced yields. This pathway is particularly favored by strong, sterically hindered bases in combination with certain aprotic solvents.[5]
Comparative Analysis of Candidate Solvents
The ideal solvent should fully dissolve all reactants, be inert to the highly reactive sulfonyl chloride, and facilitate the desired bimolecular reaction pathway. Aprotic solvents are overwhelmingly preferred for this reason.[7][9]
| Solvent | Dielectric Constant (ε) at 20°C | Boiling Point (°C) | Key Advantages | Critical Disadvantages & Mitigation |
| Acetonitrile (MeCN) | 37.5 | 82 | - Highly polar, promoting SN2 kinetics. - Relatively inert and easy to remove under vacuum. - Good general solubility for a wide range of amines and bases. | - Can be challenging to render completely anhydrous. - Mitigation: Use freshly opened bottles of anhydrous grade solvent or distill from CaH2. |
| Dichloromethane (DCM) | 9.1 | 40 | - Excellent solvating power for organic molecules. - Low boiling point allows for easy removal. - Generally inert to sulfonyl chlorides. | - Lower polarity may slow reactions with less nucleophilic amines. - Environmental and health concerns. - Can form acidic byproducts upon storage. |
| Tetrahydrofuran (THF) | 7.6 | 66 | - Good solvent for many organic reagents. - Moderate polarity. | - Risk of peroxide formation upon storage, which can lead to hazardous and unpredictable reactions. - Mitigation: Always use freshly distilled (from sodium/benzophenone) or inhibitor-free anhydrous THF. Test for peroxides before use. |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | - Excellent solvating power due to high polarity. - Can accelerate slow reactions. | - High boiling point makes it difficult to remove. - Can decompose at elevated temperatures or in the presence of strong bases to release dimethylamine, which can act as a competing nucleophile. - Mitigation: Use only when necessary for poorly soluble substrates; remove via aqueous workup and extraction rather than evaporation. |
| Dioxane | 2.2 | 101 | - Useful for specific applications where its coordination properties are beneficial. | - Low polarity. - High boiling point. - Prone to peroxide formation. - Mitigation: Similar precautions as THF are required. |
Visualization of Workflow and Chemistry
A systematic approach is crucial for efficient process development. The following workflow outlines the logical steps from theoretical consideration to optimized reaction.
Caption: Logical workflow for systematic solvent selection and optimization.
Caption: General reaction scheme for sulfonamide formation.
Experimental Protocols
Safety Precaution: this compound is corrosive and moisture-sensitive.[10][11] All manipulations should be performed in a fume hood using appropriate personal protective equipment (gloves, safety glasses). Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.
Protocol 4.1: Parallel Solvent Screening
This protocol allows for the rapid identification of a suitable solvent for a specific amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile
-
Triethylamine (Et3N), distilled from CaH2
-
Anhydrous solvents: Acetonitrile (MeCN), Dichloromethane (DCM), Tetrahydrofuran (THF)
-
Small (4 mL) screw-cap vials with septa
-
Inert gas supply (N2 or Ar)
-
TLC plates and/or LC-MS vials
Procedure:
-
Preparation: In a glovebox or under a positive pressure of inert gas, prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., 0.2 M in anhydrous DCM).
-
Reaction Setup:
-
To each of three labeled vials, add the amine nucleophile (0.1 mmol, 1.0 equiv).
-
To each vial, add a magnetic stir bar.
-
Add the screening solvent (MeCN, DCM, THF; 1.0 mL to each respective vial).
-
Add triethylamine (0.15 mmol, 1.5 equiv) to each vial.
-
-
Initiation:
-
Cool all vials to 0 °C in an ice bath.
-
While stirring, add the sulfonyl chloride stock solution (0.11 mmol, 1.1 equiv) dropwise to each vial.
-
Seal the vials, remove from the ice bath, and allow them to warm to room temperature. Let the reactions stir for 4 hours.
-
-
Monitoring:
-
After 1, 2, and 4 hours, take a small aliquot from each reaction mixture.
-
Quench the aliquot with a drop of water.
-
Analyze by TLC (visualizing for consumption of starting material and formation of a new, typically less polar, product spot) and/or LC-MS (for accurate conversion and impurity profiling).
-
-
Analysis: Compare the results from the different solvents. The ideal solvent will show the highest conversion to the desired product with the fewest side products.
Protocol 4.2: Optimized Coupling in Acetonitrile
This protocol is a general starting point for a 1 mmol scale reaction, assuming MeCN was identified as the optimal solvent from the screening.
Materials:
-
This compound (1.1 mmol, 1.1 equiv)
-
Amine nucleophile (1.0 mmol, 1.0 equiv)
-
Triethylamine (1.5 mmol, 1.5 equiv)
-
Anhydrous Acetonitrile (10 mL)
-
Oven-dried round-bottom flask with stir bar
-
Saturated aq. NH4Cl, Ethyl Acetate (EtOAc), Brine, MgSO4
Procedure:
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the amine (1.0 mmol) and anhydrous acetonitrile (10 mL).
-
Addition of Base: Add triethylamine (1.5 mmol) and cool the stirring solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: In a separate vial, dissolve this compound (1.1 mmol) in a minimal amount of anhydrous acetonitrile (~2 mL). Add this solution dropwise to the cold amine solution over 5 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 2-6 hours).
-
Work-up:
-
Quench the reaction by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aq. NH4Cl (1 x 20 mL), water (1 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.
Troubleshooting Guide
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive sulfonyl chloride due to hydrolysis. 2. Poorly nucleophilic amine. 3. Insufficiently soluble reagents. | 1. Use a fresh bottle of sulfonyl chloride and ensure strictly anhydrous conditions. 2. Increase reaction temperature (e.g., to 40-60 °C) or allow for longer reaction times. Consider a stronger, non-nucleophilic base like DBU if sulfene formation is not a concern. 3. Switch to a more solubilizing solvent like DMF, or increase the solvent volume. |
| Multiple Products Observed by TLC/LC-MS | 1. Hydrolysis of sulfonyl chloride to sulfonic acid. 2. Side reactions via sulfene intermediate. 3. Di-sulfonylation of a primary amine (R-NH-SO₂R'). | 1. Re-run under stricter anhydrous conditions. 2. Use a less hindered base (e.g., pyridine instead of triethylamine) or add the sulfonyl chloride to a mixture of the amine and base to keep the base concentration low.[5] 3. Use a slight excess of the amine (1.2 equiv) relative to the sulfonyl chloride (1.0 equiv). |
| Streaking on TLC Plate | 1. Presence of triethylammonium chloride salt. 2. Presence of unreacted amine starting material. | 1. Before spotting on TLC, filter a small aliquot of the reaction mixture through a small plug of silica gel with ethyl acetate. 2. This is expected during the reaction; streaking should diminish as the amine is consumed. |
References
- Benchchem. Application Notes & Protocols: The Use of Sulfonyl Chlorides as Building Blocks in Medicinal Chemistry.
- Alonso, D. A., & Baeza, A. (2025).
- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. NIH.
- Cardiff University. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. -ORCA.
- Al-Masoudi, N. A., et al. (2019).
- Lakrout, S., et al.
- Campos, P. J., et al. The importance of polar, resonance, steric and solvent effects in the addition of sulfonyl radicals to alkenes. OUCI.
- Campos, P. J., et al. The importance of polar, resonance, steric and solvent effects in the addition of sulfonyl radicals to alkenes. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Benchchem. Troubleshooting common issues in sulfonamide synthesis reactions.
- Mondal, P. Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
- Fisher Scientific. (2023). SAFETY DATA SHEET - 1-Benzofuran-5-carbonyl chloride.
- LibreTexts Chemistry. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- Strieth-Kalthoff, F., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates.
- Kumar, A., et al. (2024).
- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR.
- Patel, M. R., et al. A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP.
- Sigma-Aldrich. Benzofuran-5-sulfonyl chloride.
Sources
- 1. jocpr.com [jocpr.com]
- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cbijournal.com [cbijournal.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. Benzofuran-5-sulfonyl chloride | 869885-60-9 [sigmaaldrich.com]
The Strategic deployment of Benzofuran-5-ylmethanesulfonyl Chloride in the Synthesis of Medicinally Relevant Heterocycles
Introduction: The Benzofuran Scaffold and the Versatility of the Sulfonyl Chloride Functional Group
The benzofuran nucleus is a prominent heterocyclic scaffold found in a multitude of natural products and synthetic compounds exhibiting a wide array of biological activities.[1][2][3][4] Its derivatives have garnered significant attention from medicinal chemists and pharmacologists due to their therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[5][6][7] The fusion of a benzene ring with a furan ring creates a privileged structure that can be strategically functionalized to modulate its pharmacological profile.
Benzofuran-5-ylmethanesulfonyl chloride emerges as a key reagent in this context, offering a reactive handle for the introduction of the benzofuran moiety into more complex molecular architectures. The sulfonyl chloride group is a potent electrophile, readily reacting with a variety of nucleophiles to form stable sulfonamides, sulfonates, and other sulfur-containing linkages.[8][9] This reactivity is the cornerstone of its application in the synthesis of diverse heterocyclic systems, which are themselves fundamental components of many approved drugs and clinical candidates.
This technical guide provides an in-depth exploration of the practical applications of this compound in heterocyclic synthesis. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors. The protocols and insights provided herein are grounded in established chemical principles and aim to facilitate the rational design and efficient synthesis of novel benzofuran-containing heterocyclic compounds.
Core Application: Synthesis of Benzofuran-Based Sulfonamides
The most direct and widespread application of this compound is in the synthesis of benzofuran-5-ylmethanesulfonamides. Sulfonamides are a critical class of compounds in medicinal chemistry, with a long history of therapeutic success.[8] The reaction of this compound with primary or secondary amines provides a straightforward and efficient route to these valuable derivatives.
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis of sulfonamides from sulfonyl chlorides proceeds via a nucleophilic acyl substitution-like mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group, typically facilitated by a base to neutralize the resulting hydrochloric acid.
Caption: General mechanism for sulfonamide synthesis.
Experimental Protocol: General Procedure for the Synthesis of N-Substituted Benzofuran-5-ylmethanesulfonamides
This protocol outlines a general and robust method for the synthesis of a wide range of sulfonamides from this compound and various primary and secondary amines.
Materials and Reagents
| Reagent | Purity | Supplier |
| This compound | ≥95% | Sigma-Aldrich[10] |
| Amine (primary or secondary) | ≥98% | Various |
| Triethylamine (Et3N) or Pyridine | ≥99% | Various |
| Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous | Various |
| Saturated aqueous sodium bicarbonate (NaHCO3) | - | - |
| Brine | - | - |
| Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) | - | - |
Step-by-Step Methodology
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the desired amine (1.0 equivalent).
-
Solvent and Base Addition: Dissolve the amine in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 0.1-0.5 M concentration). Add a base, such as triethylamine (1.2 equivalents) or pyridine (2.0 equivalents), to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize potential side reactions.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 equivalents) in the same anhydrous solvent and add it dropwise to the cooled amine solution over a period of 15-30 minutes.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour, and then let it warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 2-12 hours).
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (if pyridine is used as a base), saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted benzofuran-5-ylmethanesulfonamide.
-
Characterization: Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Heterocyclic Synthesis: Building Complexity from the Benzofuran-Sulfonamide Scaffold
The benzofuran-sulfonamide core is not merely an endpoint but a versatile intermediate for the construction of more elaborate heterocyclic systems. The following sections provide conceptual protocols for the synthesis of representative heterocycles, leveraging the reactivity of the sulfonamide and the benzofuran nucleus.
Synthesis of Benzofuran-Substituted Pyrimidines
Pyrimidines are a cornerstone of medicinal chemistry, found in numerous antiviral, antibacterial, and anticancer agents.[8][11] A common route to pyrimidines involves the condensation of a 1,3-dicarbonyl compound with a guanidine or urea derivative.[8] A benzofuran-containing chalcone can serve as the 1,3-dicarbonyl equivalent.
Caption: Synthetic workflow for benzofuran-pyrimidines.
Part A: Synthesis of a Benzofuran-5-yl Chalcone Precursor
-
Sulfonamide Formation: Synthesize a sulfonamide from this compound and an amino-substituted acetophenone (e.g., 4-aminoacetophenone) following the general protocol described above.
-
Claisen-Schmidt Condensation:
-
Dissolve the resulting benzofuran-sulfonamide-substituted acetophenone (1.0 equivalent) and a suitable benzaldehyde (1.1 equivalents) in ethanol.
-
Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, dropwise at room temperature.
-
Stir the reaction mixture until a precipitate forms (typically 1-4 hours).
-
Collect the precipitate by filtration, wash with cold ethanol, and dry to obtain the chalcone.
-
Part B: Cyclization to the Pyrimidine Ring
-
Reaction Setup: Suspend the synthesized chalcone (1.0 equivalent) and guanidine hydrochloride (1.5 equivalents) in ethanol.
-
Base Addition: Add a solution of sodium ethoxide in ethanol (2.0 equivalents) and reflux the mixture for 6-8 hours.
-
Work-up and Purification:
-
Cool the reaction mixture and pour it into ice-cold water.
-
Neutralize with a dilute acid (e.g., acetic acid).
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure benzofuran-substituted pyrimidine.
-
Synthesis of Benzofuran-Tethered Triazoles
1,2,3-Triazoles are another class of heterocycles with significant applications in drug discovery, often synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry.[12][13]
Caption: Workflow for benzofuran-triazole synthesis.
Part A: Synthesis of an Azido-Functionalized Benzofuran-Sulfonamide
-
Synthesize a sulfonamide from this compound and an amine containing a suitable leaving group (e.g., 2-bromoethylamine).
-
React the resulting bromo-functionalized sulfonamide with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to yield the corresponding azide.
Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reaction Setup: Dissolve the azido-functionalized benzofuran-sulfonamide (1.0 equivalent) and a terminal alkyne (1.1 equivalents) in a mixture of t-butanol and water (1:1).
-
Catalyst Addition: Add sodium ascorbate (0.2 equivalents) followed by copper(II) sulfate pentahydrate (0.1 equivalents).
-
Reaction Progression: Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Work-up and Purification:
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 1,2,3-triazole derivative.
-
Safety and Handling of this compound
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[14]
-
Hazard Statements: Causes severe skin burns and eye damage.[10][15]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Store in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.
-
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its primary utility lies in the straightforward formation of sulfonamides, which can then be further elaborated into more complex structures such as pyrimidines and triazoles. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this reagent and to develop novel, medicinally relevant molecules. By understanding the underlying principles of its reactivity and employing sound synthetic methodologies, the full potential of this compound in drug discovery and development can be realized.
References
-
Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. PMC. [Link]
-
Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. Cairo University. [Link]
-
Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. MDPI. [Link]
-
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Semantic Scholar. [Link]
-
Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. PubMed. [Link]
-
Scheme 1. Synthesis of benzofuran pyrimidine derivatives (4a-d), (5a-d)... ResearchGate. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PMC. [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP. [Link]
-
Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. ResearchGate. [Link]
- US20130046103A1 - Preparation of benzofurans and use thereof as synthetic intermediates.
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers. [Link]
-
One-pot synthesis of benzofurans via heteroannulation of benzoquinones. De Gruyter. [Link]
-
Novel Synthetic Route Toward Benzofuran-pyridine–Based Spirans. ResearchGate. [Link]
-
Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. MDPI. [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP. [Link]
-
Synthesis of benzo[b]furans from alkynyl sulfoxides and phenols by the interrupted Pummerer reaction. PMC. [Link]
-
Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies. PMC. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate. [Link]
-
One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. MDPI. [Link]
Sources
- 1. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 4. researchgate.net [researchgate.net]
- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. bu.edu.eg [bu.edu.eg]
- 9. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [mdpi.com]
- 10. baranlab.org [baranlab.org]
- 11. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification & Handling of Benzofuran-5-ylmethanesulfonyl Chloride
ID: TS-BZ-5MS-001 Status: Active Last Updated: February 17, 2026 Audience: Medicinal Chemists, Process Chemists
Introduction: The Stability Paradox
Benzofuran-5-ylmethanesulfonyl chloride is a critical intermediate for synthesizing sulfonamide-based bioactives. However, it presents a dual stability challenge that distinguishes it from standard aryl sulfonyl chlorides (like tosyl chloride):
-
Moisture Sensitivity: Like all sulfonyl chlorides, it hydrolyzes to the sulfonic acid.
-
Thermal Instability: The presence of the methylene spacer (
) between the aromatic ring and the sulfonyl group makes this a benzylic sulfonyl chloride. These are prone to cheletropic elimination of sulfur dioxide ( ) upon heating, yielding the corresponding alkyl chloride impurity.
This guide provides troubleshooting steps to remove impurities without triggering thermal degradation.
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: My product has turned into a sticky, off-white gum. What happened?
Diagnosis: Hydrolysis. The gum is likely a mixture of the desired sulfonyl chloride and Benzofuran-5-ylmethanesulfonic acid . The sulfonic acid is hygroscopic and acts as an autocatalyst, drawing in more moisture and accelerating decomposition.
-
Immediate Action: Do not attempt to dry this in an oven. Heat will cause further degradation. Proceed immediately to the "Cold Bicarbonate Wash" protocol (See Part 3).
Q2: I see a new peak in my NMR around 4.7 ppm, and my yield is low. Is this an impurity?
Diagnosis: Thermal Degradation (Desulfonylation).
If you heated your reaction or recrystallization solvent above 50°C, you likely triggered the loss of
-
The Chemistry: this compound
5-(chloromethyl)benzofuran + . -
The Signal: The methylene protons (
) of the chloride byproduct typically shift upfield relative to the sulfonyl chloride precursor. -
Solution: This impurity is non-polar. It can be removed via Cold Precipitation (See Part 3), as it is more soluble in hexanes than the sulfonyl chloride.
Q3: Can I use Silica Gel Chromatography to purify this?
Verdict: High Risk / Not Recommended. Standard silica gel is slightly acidic and contains surface hydroxyl groups.
-
Retention: Sulfonyl chlorides often streak or decompose on silica.
-
Hydrolysis: The moisture content in silica (even "dry" silica) can hydrolyze the compound during the run.
-
Alternative: If chromatography is unavoidable, use Flash Filtration through a short plug of silica neutralized with 1% Triethylamine/Hexanes, and elute rapidly (<5 mins).
Part 2: Impurity & Degradation Pathways (Visualization)
Understanding the enemy is the first step to removal. The diagram below details the two primary degradation routes you must control.
Figure 1: Degradation pathways showing Hydrolysis (Top) and Thermal SO2 Extrusion (Bottom).
Part 3: Validated Purification Protocols
Protocol A: The "Cold Bicarbonate Wash" (Removes Sulfonic Acid)
Use this if your solid is sticky or acidic.
Principle: Sulfonyl chlorides are organic-soluble, while sulfonic acid salts are highly water-soluble.[1] By using cold, weak base, we neutralize the acid without triggering further hydrolysis of the chloride.
Reagents:
-
Dichloromethane (DCM) - HPLC Grade
-
5% Sodium Bicarbonate (
) solution - Ice Cold -
Saturated Brine - Ice Cold
-
Anhydrous
Step-by-Step:
-
Dissolution: Dissolve the crude material in minimal DCM (approx. 10 mL per gram).
-
Rapid Wash: Transfer to a separatory funnel. Add ice-cold 5%
(1:1 volume ratio). -
Agitation: Shake vigorously for only 15-20 seconds . (Prolonged contact increases hydrolysis risk).
-
Separation: Immediately drain the organic layer.
-
Brine Wash: Wash the organic layer once with ice-cold brine to remove trapped water.
-
Drying: Dry over anhydrous
for 5 minutes. Filter and evaporate at <30°C .
Protocol B: Cold Precipitation (Removes Non-Polar Impurities)
Use this to remove the "thermal" chloride impurity or starting materials.
Principle: Unlike aryl sulfonyl chlorides, benzylic sulfonyl chlorides should not be recrystallized from boiling solvents. Instead, we use a "solvent/anti-solvent" precipitation at room temperature or lower.
Solvent System:
-
Solvent: Dichloromethane (DCM) or Chloroform (
) -
Anti-Solvent: Hexane or Heptane (Anhydrous)
Step-by-Step:
-
Dissolution: Dissolve the dried crude solid in the minimum amount of DCM at Room Temperature (20-25°C). Do not heat.
-
Filtration (Optional): If there are insoluble salts, filter through a 0.45µm PTFE syringe filter.
-
Precipitation: While stirring rapidly, slowly add Hexane (dropwise) until the solution becomes cloudy (turbid).
-
Crystallization: Stop stirring. Place the flask in a freezer (-20°C) for 2-4 hours.
-
Collection: Filter the resulting crystals quickly under a blanket of Nitrogen/Argon.
-
Wash: Wash the cake with cold Hexane.
Part 4: Data Summary & Specifications
| Parameter | Specification / Limit | Notes |
| Storage Temp | -20°C | Essential to prevent slow |
| Handling Atmosphere | Argon / Nitrogen | Moisture triggers autocatalytic degradation. |
| Drying Temp | < 30°C (Vacuum) | CRITICAL: Do not use oven drying. |
| NMR Solvent | Avoid DMSO- | |
| Melting Point | Sharp (Range < 2°C) | Broad range indicates hydrolysis. |
Part 5: Decision Logic for Purification
Follow this logic flow to select the correct protocol for your specific impurity profile.
Figure 2: Purification Decision Matrix based on physical state and impurity profile.
References
-
King, J. F., et al. (1989).[2] "Mechanisms of Hydrolysis of Alkanesulfonyl Chlorides." Canadian Journal of Chemistry, 67(11), 2162–2172.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
-
Sigma-Aldrich. (2024). "Benzofuran-5-sulfonyl chloride Product Safety & Handling." Technical Data Sheet.
-
BenchChem. (2025).[3] "Troubleshooting Low Yields in Sulfonyl Chloride Synthesis." Technical Support Center.
-
Katritzky, A. R., et al. (2001).[4] "Novel Synthesis of Sulfonyl Chlorides." Heterocycles, 55, 1703.[4] (Discusses stability of heterocyclic sulfonyl chlorides).
Sources
Technical Support Center: Troubleshooting Low Reactivity of Benzofuran-5-ylmethanesulfonyl chloride
Welcome to the technical support center for Benzofuran-5-ylmethanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize reactions involving this reagent. Below, you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address specific issues you might encounter during your experiments.
I. Understanding the Reagent: this compound
This compound is a sulfonyl chloride derivative containing a benzofuran moiety. Like other sulfonyl chlorides, it is a reactive electrophile commonly used to introduce the benzofuran-5-ylmethanesulfonyl group into molecules, often through reactions with nucleophiles such as amines to form sulfonamides.[1][2] The reactivity of this compound is influenced by the electron-donating nature of the benzofuran ring system, which can affect the electrophilicity of the sulfonyl chloride group.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Here we address some of the most common issues encountered when working with this compound.
Q1: My reaction with this compound is showing low to no conversion to the desired product. What are the likely causes?
Low or no product yield is a common issue that can stem from several factors, ranging from the quality of the starting materials to the reaction conditions.[3]
A1: Initial Checks & Potential Solutions
-
Reagent Quality and Stability:
-
Hydrolysis: Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, which converts them to the unreactive sulfonic acid.[4][5] Ensure that your this compound is fresh or has been stored under anhydrous conditions (e.g., in a desiccator or under an inert atmosphere).[3] The presence of the corresponding sulfonic acid as an impurity can be a sign of degradation.
-
Purity: Verify the purity of your sulfonyl chloride by an appropriate analytical method (e.g., NMR, LC-MS). Impurities from the synthesis of the sulfonyl chloride can interfere with the reaction.
-
-
Reaction Conditions:
-
Anhydrous Conditions: All glassware should be thoroughly oven-dried or flame-dried before use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride.[3]
-
Solvent Choice: Use anhydrous solvents. The choice of solvent can significantly impact reaction rates. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices for sulfonamide formation.[1][6] Ensure your starting materials are soluble in the chosen solvent.
-
Base Selection: The choice of base is critical for scavenging the HCl generated during the reaction.[3] Common bases include pyridine, triethylamine (TEA), and N,N-diisopropylethylamine (DIPEA). The basicity and steric hindrance of the base can influence the reaction outcome. For sterically hindered amines, a less hindered base might be preferable.
-
Q2: I'm observing the formation of a significant amount of a white precipitate that is not my product. What could it be?
A2: Identifying and Mitigating Side Products
The most common solid byproduct in reactions of sulfonyl chlorides with amines is the hydrochloride salt of the amine base used.
-
Amine Hydrochloride Salt: The reaction of a sulfonyl chloride with an amine in the presence of a base like triethylamine generates triethylammonium chloride, which is often insoluble in common organic solvents and precipitates out. This is a normal observation and indicates that the reaction is proceeding. The salt can be removed by filtration or an aqueous workup.
-
Hydrolysis Product: If significant hydrolysis of the this compound has occurred, the resulting sulfonic acid may precipitate, especially if the reaction solvent is nonpolar.
Q3: My reaction is sluggish, and even after extended reaction times, the starting material is still present. How can I increase the reaction rate?
A3: Optimizing Reaction Kinetics
-
Temperature: While many sulfonamide formations are initially run at 0°C to control the exotherm, allowing the reaction to slowly warm to room temperature or even gentle heating (e.g., 40-50°C) can increase the reaction rate.[3] Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.
-
Catalysts: In some cases, the addition of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) can accelerate the reaction, particularly with less nucleophilic amines. Use DMAP in catalytic amounts (e.g., 0.1 equivalents) as it can be difficult to remove during purification.
-
Reagent Concentration: Increasing the concentration of the reactants can sometimes improve the reaction rate. However, be mindful of potential solubility issues.
Q4: The purification of my product is challenging due to the presence of unreacted sulfonyl chloride. How can I effectively remove it?
A4: Strategies for Removing Excess Sulfonyl Chloride
Unreacted sulfonyl chloride can complicate purification. Here are several methods for its removal:
-
Aqueous Workup with a Mild Base: Washing the reaction mixture with a mild aqueous base like sodium bicarbonate (NaHCO₃) can help hydrolyze the remaining sulfonyl chloride to the more water-soluble sulfonic acid, which can then be extracted into the aqueous layer.[5]
-
Nucleophilic Quenching: Before the main workup, add a small amount of a simple, volatile amine (e.g., a few drops of aqueous ammonia or a primary amine like butylamine) to the reaction mixture.[5] This will convert the unreacted sulfonyl chloride into a sulfonamide that can be more easily separated by chromatography or extraction.
-
Scavenger Resins: For difficult separations, scavenger resins (e.g., amine-functionalized silica or polymer beads) can be very effective.[5] The resin is added to the reaction mixture, and the unreacted sulfonyl chloride is covalently bound to it. The resin is then simply filtered off.
III. Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide using this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
Under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.) and an anhydrous solvent (e.g., DCM, THF) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C using an ice bath.
-
Add the base (e.g., triethylamine, 1.2 eq.) to the solution.
-
-
Reaction:
-
In a separate flask, dissolve this compound (1.1 eq.) in the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 10-15 minutes.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 2-16 hours).
-
-
Workup and Purification:
-
If a precipitate (amine hydrochloride) has formed, it can be filtered off.
-
Dilute the reaction mixture with the organic solvent.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization.
-
IV. Visualizing the Troubleshooting Process
The following diagram illustrates a typical troubleshooting workflow for low reactivity issues.
Caption: Troubleshooting workflow for low reactivity of this compound.
V. Chemical Reaction Pathway
The following diagram illustrates the general reaction pathway for the formation of a sulfonamide from this compound and a primary amine.
Sources
Technical Support Center: Navigating the Synthesis with Benzofuran-5-ylmethanesulfonyl Chloride
A Guide to Minimizing Side Reactions and Optimizing Yields
Welcome to the technical support center for Benzofuran-5-ylmethanesulfonyl chloride. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. As Senior Application Scientists, we have compiled this guide to address the common challenges and questions that arise during its use, with a focus on minimizing side reactions and ensuring the integrity of your synthetic pathways. Our approach is rooted in a deep understanding of the compound's reactivity, combining mechanistic insights with practical, field-proven protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the most pressing issues encountered when working with this compound, offering explanations and actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction with this compound is resulting in a low yield or no desired product. What are the likely causes and how can I improve the outcome?
Answer: Low yields in sulfonamide or sulfonate ester formation with this reagent can often be attributed to a few key factors: reagent quality, reaction conditions, and the nature of your nucleophile.
-
Reagent Integrity: this compound is susceptible to hydrolysis. Exposure to ambient moisture can lead to its decomposition into the corresponding sulfonic acid, rendering it unreactive for the desired transformation.
-
Troubleshooting:
-
Storage: Always store the reagent under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.
-
Handling: Use anhydrous solvents and oven-dried glassware. Minimize the time the reagent is exposed to the atmosphere.
-
Quality Check: If in doubt about the reagent's quality, a simple proton NMR can be used to check for the presence of the sulfonic acid. A fresh batch or repurification may be necessary.
-
-
-
Reaction Conditions: The choice of base, solvent, and temperature are critical.
-
Troubleshooting:
-
Base Selection: Avoid using nucleophilic bases like pyridine in excess, as they can react with the sulfonyl chloride. Opt for non-nucleophilic, sterically hindered bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA). For particularly sensitive substrates, inorganic bases like potassium carbonate can be effective.
-
Solvent: Use anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
Temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize decomposition of the sulfonyl chloride and potential side reactions involving the benzofuran ring.
-
-
-
Nucleophile Reactivity: Weakly nucleophilic amines or sterically hindered alcohols may react sluggishly.
-
Troubleshooting:
-
Catalysis: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction by forming a highly reactive sulfonyl-DMAP intermediate.[1][2]
-
Activation: For very weak nucleophiles, consider deprotonation with a stronger base to increase nucleophilicity, though this must be done cautiously to avoid side reactions.
-
-
Issue 2: Unwanted Side Reactions on the Benzofuran Ring
Question: I am observing side products that suggest a reaction has occurred on the benzofuran ring. What are these side reactions and how can I prevent them?
Answer: The benzofuran ring system is electron-rich and susceptible to electrophilic attack. Under certain conditions, side reactions can compete with the desired sulfonylation.
-
Electrophilic Substitution: The reaction conditions, particularly if acidic byproducts are not effectively scavenged, can lead to electrophilic substitution on the benzofuran ring, most commonly at the C2 position.
-
Troubleshooting:
-
Efficient Base: Ensure a sufficient amount of a non-nucleophilic base is present to neutralize the HCl generated during the reaction.
-
Controlled Addition: Add the sulfonyl chloride slowly to the reaction mixture to maintain a low concentration of the electrophile and minimize side reactions.
-
-
-
Ring Instability: Benzofuran derivatives can be sensitive to strongly acidic or basic conditions, potentially leading to ring-opening or decomposition.
-
Troubleshooting:
-
Mild Conditions: Employ mild reaction conditions. Avoid strong acids and bases.
-
Workup: During the workup, use mild quenching agents like saturated aqueous sodium bicarbonate. Avoid prolonged exposure to strong acids or bases. A rapid and efficient workup is crucial.
-
-
Issue 3: Formation of a Disulfonated Product with Primary Amines
Question: When using a primary amine, I am isolating a significant amount of a di-sulfonated byproduct. How can I favor the formation of the mono-sulfonamide?
Answer: The formation of a di-sulfonamide is a common side reaction with primary amines due to the acidity of the N-H proton in the initially formed mono-sulfonamide.
-
Troubleshooting:
-
Stoichiometry: Use a slight excess of the primary amine relative to the sulfonyl chloride.
-
Slow Addition: Add the this compound solution dropwise to the solution of the primary amine at a low temperature. This helps to maintain a low concentration of the sulfonyl chloride and favors the reaction with the more nucleophilic primary amine over the deprotonated sulfonamide.
-
Base Choice: A less hindered base may be preferable in this case to avoid deprotonation of the sulfonamide.
-
Experimental Protocols
Below are detailed, step-by-step methodologies for common applications of this compound.
Protocol 1: General Procedure for the Synthesis of Sulfonamides
This protocol outlines a general method for the reaction of this compound with a primary or secondary amine.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., DCM, THF). If the amine nucleophilicity is low, add a catalytic amount of DMAP (0.1 equivalents).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Protocol 2: Sulfonylation of Alcohols to Form Sulfonate Esters
This protocol provides a general method for the esterification of an alcohol with this compound.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) and a suitable base (e.g., pyridine or triethylamine, 1.5 equivalents) in anhydrous DCM. For hindered or less reactive alcohols, the use of DMAP (0.1 equivalents) as a catalyst is recommended.
-
Cooling: Cool the solution to 0 °C.
-
Addition of Sulfonyl Chloride: Add this compound (1.2 equivalents) portion-wise or as a solution in DCM to the stirred alcohol solution.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-8 hours, monitoring by TLC.
-
Workup:
-
Dilute the reaction mixture with DCM and wash with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude sulfonate ester can be purified by flash chromatography on silica gel.
Data Presentation
Table 1: Recommended Bases and Solvents for Sulfonylation Reactions
| Nucleophile Type | Recommended Base | Alternative Bases | Recommended Solvent |
| Primary/Secondary Amines (aliphatic) | Triethylamine (TEA) | DIPEA, N-Methylmorpholine | Dichloromethane (DCM) |
| Primary/Secondary Amines (aromatic) | Triethylamine (TEA) | Pyridine (use with caution) | Tetrahydrofuran (THF) |
| Primary/Secondary Alcohols | Pyridine | Triethylamine + cat. DMAP | Dichloromethane (DCM) |
| Phenols | Potassium Carbonate | Cesium Carbonate | Acetonitrile (ACN) |
Visualizing the Process
To aid in understanding the reaction pathways and potential pitfalls, we have created the following diagrams.
Diagram 1: General Sulfonylation Reaction and Key Side Reactions
Caption: Catalytic cycle of DMAP in sulfonylation.
Concluding Remarks
The successful application of this compound in synthesis hinges on a proactive approach to minimizing side reactions. By understanding the inherent reactivity of both the sulfonyl chloride and the benzofuran moiety, and by carefully selecting reaction conditions, researchers can achieve high yields of their desired products. This guide provides a foundational framework for troubleshooting and optimizing your reactions. Should you encounter challenges not addressed here, we encourage you to consult the cited literature and consider the fundamental principles of reactivity discussed.
References
- Miller, S. C., & Scanlan, T. S. (1997). Site-selective N-methylation of peptides on solid support. Journal of the American Chemical Society, 119(39), 9147-9148.
- Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally versatile means for preparation of secondary amines and protection of amines. Tetrahedron Letters, 36(36), 6373-6374.
- Kharasch, N., & Priestley, H. M. (1954). The Peroxide-Induced Addition of Sulfonyl Chlorides to Olefins. Journal of the American Chemical Society, 76(22), 5855-5855.
- Whitmore, F. C., & Hamilton, F. H. (1922). ALIPHATIC SULFONYL CHLORIDES. Organic Syntheses, 2, 89.
- Skoog, D. A., West, D. M., Holler, F. J., & Crouch, S. R. (2013). Fundamentals of Analytical Chemistry. Cengage learning.
Sources
Storage conditions to extend shelf life of Benzofuran-5-ylmethanesulfonyl chloride
Topic: Storage Architecture & Shelf-Life Extension
Document ID: TSC-BZ-505 | Revision: 2.1 | Role: Senior Application Scientist[1]
Executive Summary: The "Golden Rules" of Stability
Benzofuran-5-ylmethanesulfonyl chloride is a highly reactive electrophile.[1] Unlike simple aryl sulfonyl chlorides (e.g., Tosyl chloride), this compound features a sulfonyl chloride group attached to a benzylic carbon (
To maximize shelf life, you must inhibit both pathways.[1]
| Parameter | Critical Standard | Why? |
| Temperature | -20°C (Ideal) / 2-8°C (Acceptable) | Slows Arrhenius kinetics of hydrolysis; prevents thermal extrusion of |
| Atmosphere | Argon or Nitrogen | Displaces atmospheric moisture.[1] Argon is preferred (heavier than air).[1] |
| Moisture | < 10 ppm (Strictly Anhydrous) | Water triggers autocatalytic decomposition (HCl production).[1] |
| Container | Glass with Teflon/PE liner | Avoid metal caps (corrosion risk).[1] Parafilm is insufficient alone.[1] |
Module 1: Storage Architecture & Protocols
Q: I received the compound at ambient temperature. Is it degraded?
A: Likely not, provided the transit time was short (<72 hours) and the container remained sealed. However, you must immediately transfer it to long-term storage.[1]
-
Action: Inspect the physical state.[1][2][3] It should be a white to pale yellow solid.[1] If it appears as a gummy, dark oil or smells strongly of acrid HCl, perform a purity check (See Module 3) before use.[1]
Q: What is the optimal vessel for long-term storage?
A: Never rely on the shipping vial for storage exceeding 30 days.
-
Primary Container: Amber glass vial with a screw cap containing a Teflon (PTFE) or Polyethylene cone liner.[1] Avoid rubber septa for long-term storage as they are permeable to HCl and moisture over time.
-
Secondary Containment: Place the primary vial inside a larger jar containing a layer of active desiccant (e.g., Drierite or molecular sieves).[1]
-
Seal: Wrap the cap junction with Parafilm M® or electrical tape to retard vapor exchange.[1]
Q: Can I store it in a glovebox?
A: Yes, but with a caveat. While a glovebox (N2/Ar) is ideal for preventing hydrolysis, the compound is corrosive.[1] Trace HCl leakage can damage glovebox catalysts and sensors.[1]
-
Protocol: Store inside a secondary "chem-safe" jar within the glovebox to trap any acidic off-gassing.
Module 2: Mechanisms of Degradation (The "Why")
Understanding how the molecule dies allows you to prevent it.[1] This compound suffers from Autocatalytic Hydrolysis .[1]
-
Initiation: Trace water attacks the sulfur atom.[1]
-
Product Formation: Produces the sulfonic acid (
) and Hydrochloric acid ( ). -
Autocatalysis: The generated
is hygroscopic, pulling more moisture from the air, accelerating the cycle.[1] The acid can also catalyze the polymerization of the benzofuran ring.
Visualization: Degradation Pathways
Figure 1: The dual degradation pathways. Note the dashed red line indicating the "death spiral" where generated HCl attracts more water.
Module 3: Troubleshooting & Diagnostics
Q: The compound has turned into a sticky yellow gum.[1] Can I use it?
A: This indicates significant hydrolysis. The "gum" is likely a mixture of the sulfonic acid (which is often hygroscopic and oily) and the remaining chloride.
-
Diagnostic: Run a TLC (Thin Layer Chromatography).[1]
Q: How do I purify degraded material?
A: Do not distill. Sulfonyl chlorides are thermally unstable and may decompose violently or polymerize upon heating.[1] Recommended Protocol: The "Wash and Dry" Rescue
-
Dissolve the crude gum in Dichloromethane (DCM) or Chloroform .[1]
-
Wash the organic phase rapidly with cold water (
) to remove the water-soluble sulfonic acid and HCl. -
Optional: Wash with cold 5%
(rapidly) to neutralize acid.[1] Warning: This can trigger sulfene formation if too basic or too slow.[1] Use with caution. -
Dry over anhydrous
. -
Filter and concentrate on a rotary evaporator at
.
Module 4: Experimental Handling FAQs
Q: Can I make a stock solution?
A: Yes, but solvent choice is critical.
-
Good Solvents: Anhydrous DCM, THF (freshly distilled), Toluene.[1]
-
Bad Solvents: Alcohols (Methanol/Ethanol will react to form esters immediately), DMF/DMSO (can cause decomposition upon prolonged storage due to trace water or basic impurities).[1]
-
Shelf Life: A 1M solution in anhydrous DCM stored at -20°C over molecular sieves is stable for ~2-4 weeks.[1]
Q: Why did my reaction fail (Low Yield)?
A: If the starting material was good, the issue is likely Sulfene Formation .
Because this molecule has protons on the carbon next to the sulfur (
-
Fix: Mix the nucleophile (amine/alcohol) with the base first, then add the Sulfonyl Chloride slowly at
.
Storage Decision Tree
Figure 2: Workflow for assessing and storing incoming shipments.
References
-
Sigma-Aldrich. (2024).[1] Product Safety Data Sheet: Benzofuran-5-sulfonyl chloride. (Note: Used as closest structural analog for handling protocols).
-
King, J. F., & Durst, T. (1962).[1] Sulfenes in the reaction of alkanesulfonyl chlorides with amines. Journal of the American Chemical Society, 84(23), 4613-4614.[1] [Link]
Sources
Validation & Comparative
Technical Comparison Guide: LC-MS Profiling of Benzofuran-5-ylmethanesulfonyl Chloride Derivatives
Executive Summary
Benzofuran-5-ylmethanesulfonyl chloride is a high-value heterocyclic building block used in the synthesis of sulfonamide-based antivirals and antitumor agents. However, its characterization presents a specific analytical challenge: electrophilic reactivity .
Unlike stable drug substances, sulfonyl chlorides are labile intermediates. In standard LC-MS mobile phases (containing water, methanol, or acetonitrile), they rapidly degrade into sulfonic acids or solvolysis esters. This guide compares the Direct Analysis approach (prone to artifacts) against the Derivatization approach (industry standard), providing fragmentation patterns and protocols to distinguish the intact reagent from its degradation products.
Part 1: The Chemical Context & Comparative Scope
To accurately interpret LC-MS data, one must first understand the "Identity Crisis" this molecule undergoes inside the instrument.
The Stability Spectrum
When analyzing this compound, you are effectively comparing three potential species in your mass spectrum depending on your solvent choice:
| Species | Formula | Origin | Ionization Preference |
| Target Chloride | Intact Reagent | APCI (+) / ESI (+) (Transient) | |
| Sulfonic Acid | Hydrolysis Product (Water reaction) | ESI (-) (Strong Signal) | |
| Methyl Ester | Solvolysis Product (Methanol reaction) | ESI (+) |
Visualization: The LC-MS Artifact Pathway
The following diagram illustrates why direct injection often leads to misinterpretation.
Caption: Figure 1. Degradation pathways of sulfonyl chlorides within LC-MS mobile phases, leading to false-negative identification of the parent chloride.
Part 2: LC-MS Method Optimization & Performance
Ionization Source Comparison: ESI vs. APCI
For this specific benzofuran derivative, the choice of source dictates the limit of detection (LOD) and structural fidelity.
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Recommendation |
| Polarity Suitability | High.[1] Excellent for the hydrolyzed sulfonic acid. | Medium/Low. Better for the intact chloride or non-polar derivatives. | Use ESI for metabolites/acids. Use APCI for intact reagent. |
| Thermal Stability | Gentle. Minimizes in-source degradation. | High Heat. Can induce thermal decomposition of the sulfonyl chloride ( | ESI is safer for labile sulfonyls. |
| Adduct Formation | High ( | Low. Mostly | ESI requires ammonium formate buffer to stabilize adducts. |
Fragmentation Mechanics (MS/MS)
The benzofuran scaffold imposes a unique "fingerprint" on the fragmentation pattern.
Diagnostic Fragmentation Pathway
-
Loss of
(64 Da): Characteristic of sulfonyl derivatives. -
Chlorine Isotope Pattern: If the intact chloride is detected, it must show a 3:1 intensity ratio for M and M+2 peaks (
vs ). -
Benzofuran Core Cleavage: The benzofuran ring typically undergoes CO loss (-28 Da) from the furan ring, a high-energy pathway often seen in APCI or high-collision energy ESI.
Caption: Figure 2. Predicted MS/MS fragmentation tree for this compound. The loss of SO2 is the primary cleavage event.
Part 3: Experimental Protocol (Self-Validating)
To ensure Trustworthiness and avoid the hydrolysis pitfalls described in Part 1, the following derivatization protocol is recommended. This converts the unstable chloride into a stable sulfonamide, allowing for precise quantification.
Reagents & Materials
-
Analyte: this compound.
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Quench: 1M HCl.
Step-by-Step Derivatization Workflow
-
Dissolution: Dissolve 1 mg of the sulfonyl chloride in 1 mL anhydrous DCM.
-
Reaction: Add 2.0 equivalents of Benzylamine.
-
Incubation: Vortex for 1 minute at room temperature (reaction is near-instantaneous).
-
Dry Down: Evaporate solvent under nitrogen stream.
-
Reconstitution: Reconstitute in 50:50 Acetonitrile:Water for LC-MS injection.
LC-MS Parameters (Optimized)
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: ESI Positive Mode (Targeting the Benzyl-sulfonamide derivative).
-
Target m/z: [M_derivative + H]+.
-
Part 4: Data Interpretation Guide
Use this table to interpret your spectral peaks.
| Observed m/z | Structure Identification | Interpretation |
| 230 / 232 (3:1 ratio) | Intact Sulfonyl Chloride | Rare. Only seen in non-protic solvents or rapid APCI. Indicates high purity but unstable conditions. |
| 211 (Negative Mode) | Sulfonic Acid ( | Common Artifact. Indicates hydrolysis occurred in the vial or column. |
| 302 (Positive Mode) | Benzyl-Sulfonamide Derivative | Validated Target. Result of the protocol in Section 3.2. Quantitative peak. |
| 131 | Benzofuran Cation ( | Fragment. Common fragment resulting from loss of the sulfonyl group. |
References
- Context: Establishes the baseline protocol for sulfonyl chloride derivatiz
-
Dias, H. J., et al. (2017). Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]
-
Thurman, E. M., et al. (2001). Choosing between atmospheric pressure chemical ionization and electrospray ionization interfaces for the HPLC/MS analysis of pesticides. USGS Publications. Retrieved from [Link]
- Context: Validates the ESI vs.
- Context: Standards for mobile phase purity to prevent adduct form
Sources
- 1. Choosing between atmospheric pressure chemical ionization and electrospray ionization interfaces for the HPLC/MS analysis of pesticides [pubs.usgs.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Assessment: FTIR Characterization of Benzofuran-5-ylmethanesulfonyl Chloride
The following technical guide is structured to provide an in-depth, comparative analysis of the FTIR characterization of Benzofuran-5-ylmethanesulfonyl chloride . This guide moves beyond basic spectral listing to focus on differentiation from structural analogs and degradation products, a critical requirement for pharmaceutical quality control (QC) and process development.
Executive Summary
This compound is a high-value heterocyclic building block, frequently employed in the synthesis of sulfonamide-based pharmaceuticals (e.g., anti-arrhythmic agents or kinase inhibitors). Its structural integrity is defined by three distinct moieties: the benzofuran core , a methylene (
For researchers and QC professionals, the analytical challenge lies not in simple identification, but in distinguishing this compound from its hydrolysis product (sulfonic acid) and its direct aryl analog (Benzofuran-5-sulfonyl chloride) . This guide provides a comparative FTIR framework to validate purity and identity.
Structural Analysis & Predicted Vibrational Modes
To accurately interpret the FTIR spectrum, we must deconstruct the molecule into its constituent vibrational oscillators. The presence of the methylene spacer (
The Three-Pillar Fingerprint
| Structural Moiety | Key Vibrational Mode | Frequency Range ( | Diagnostic Value |
| Sulfonyl Chloride ( | 1365 – 1385 | Primary ID. Differentiates from sulfonic acid. | |
| 1160 – 1180 | Secondary ID. Strong intensity. | ||
| Methylene Linker ( | 2920 – 2980 | Differentiation. Distinguishes from Benzofuran-5-sulfonyl chloride (no aliphatic CH). | |
| Benzofuran Core | 1450, 1610 | Confirmation of heterocyclic skeleton. | |
| 1250, 1030 | Characteristic of the furan ether linkage. |
Critical Insight: The methylene linker isolates the sulfonyl group from the aromatic
-system. Consequently, thestretching frequencies will appear at lower wavenumbers compared to Benzofuran-5-sulfonyl chloride, where conjugation increases the bond order character.
Comparative Spectral Analysis (The "Alternatives")
In a drug development context, "performance" equates to purity and structural fidelity . The following comparison matrix contrasts the target compound against its most common "alternatives": its degradation product and its structural analog.
Scenario A: Target vs. Hydrolysis Impurity (Stability Check)
Sulfonyl chlorides are moisture-sensitive, rapidly hydrolyzing to Benzofuran-5-ylmethanesulfonic acid .
-
Target (Chloride): Sharp
bands at ~1375/1170 . -
Alternative (Acid):
-
Appearance of Broad Band: A massive, broad absorption from 2400–3400
(O-H stretching of the sulfonic acid hydrate). -
Shift in
: The bands broaden and shift to ~1150–1250 (asymmetric stretching). -
Loss of S-Cl: Disappearance of the weak band in the far-IR region (~360–380
), though often not visible in standard scans.
-
Scenario B: Target vs. Benzofuran-5-sulfonyl chloride (Analog Check)
Distinguishing the benzyl sulfonyl chloride (target) from the aryl sulfonyl chloride (analog).
-
Target (
):-
Shows Aliphatic C-H stretching just below 3000
. -
Asymmetric stretch is generally < 1385
.[1]
-
-
Alternative (
):-
Absence of Aliphatic C-H stretching (only Aromatic C-H > 3000
). -
Asymmetric stretch is generally > 1390
(often ~1410 ) due to conjugation.
-
Experimental Protocol: Self-Validating Workflow
Due to the high reactivity of the sulfonyl chloride group, standard KBr pellet preparation can induce hydrolysis if the KBr is hygroscopic. The following protocol minimizes artifacts.
Method: Inert ATR (Attenuated Total Reflectance)
-
Why: Minimizes sample preparation time and atmospheric exposure.
-
Prerequisite: The ATR crystal (Diamond or ZnSe) must be completely dry.
Step-by-Step:
-
Background Scan: Purge the spectrometer with dry
for 5 minutes. Collect background.[1][2][3] -
Sample Loading: Place ~5 mg of solid this compound onto the crystal.
-
Rapid Compression: Apply pressure immediately using the anvil to ensure contact.
-
Acquisition: Scan 4000–600
, 16 scans, 4 resolution. -
Validation Check: Immediately look for the "Hydrolysis Hump" (broad band > 3000
). If present, the sample is degraded or the crystal was wet.
Alternative Method: Nujol Mull (For Unstable Samples)
If ATR is unavailable, use a Nujol mull between NaCl plates.
-
Advantage: The mineral oil (Nujol) coats the particles, protecting them from atmospheric moisture.
-
Interference Warning: Nujol will obscure the C-H aliphatic region (2800-3000
). You must rely solely on the and Fingerprint regions for ID.
Visualization: QC Identification Decision Tree
The following diagram illustrates the logic flow for identifying the target compound and troubleshooting common impurities.
Figure 1: Logic flow for the spectral validation of this compound, prioritizing the detection of moisture-induced degradation.
Summary of Characteristic Peaks
| Frequency ( | Assignment | Structural Origin | Notes |
| 3050 – 3100 | Benzofuran Ring | Weak, sharp. | |
| 2920 – 2980 | Methylene Linker | Critical differentiator from aryl analogs. | |
| 1610, 1580 | Benzofuran Ring | Characteristic aromatic skeletal vibrations. | |
| 1365 – 1380 | Sulfonyl Chloride | Very Strong. Often splits slightly. | |
| 1250 | Furan Ether | Asymmetric stretch of the C-O-C ring system. | |
| 1165 – 1180 | Sulfonyl Chloride | Very Strong. | |
| 750 – 850 | Aromatic OOP | Out-of-plane bending, indicates substitution pattern (C5). |
References
-
ACD/Labs. (2008).[4] IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]
-
Drawell Analytical. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. (2025). Benzofuran Infrared Spectrum. NIST Standard Reference Data. Retrieved from [Link]
Sources
A Comparative Guide to the Biological Activity of Benzofuran-5-ylmethanesulfonyl Chloride-Based Sulfonamides
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the benzofuran scaffold is a recurring motif in numerous biologically active compounds, valued for its versatile pharmacological profile.[1][2] When functionalized with a sulfonamide moiety derived from benzofuran-5-ylmethanesulfonyl chloride, this class of compounds exhibits a compelling spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comprehensive comparison of these activities, benchmarked against established therapeutic agents, and supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
The Synthetic Keystone: Accessing this compound and its Sulfonamide Derivatives
The journey to potent benzofuran-based sulfonamides begins with the synthesis of the key intermediate, this compound. A plausible and efficient synthetic pathway commences with a commercially available starting material, such as benzofuran-5-carbaldehyde, and proceeds through reduction and subsequent chlorosulfonation.
Proposed Synthetic Pathway:
Caption: Proposed synthetic workflow for this compound-based sulfonamides.
The reduction of the aldehyde to the corresponding alcohol can be readily achieved using standard reducing agents like sodium borohydride. The subsequent conversion of the hydroxymethyl group to the sulfonyl chloride is a critical step. While the hydroxyl group is a poor leaving group, it can be activated and converted to a sulfonyl chloride, for instance, by reaction with thionyl chloride in the presence of a suitable base.[3] The resulting this compound is a versatile electrophile that can be reacted with a diverse library of primary and secondary amines to yield a wide array of sulfonamide derivatives.
Anticancer Activity: A Promising Frontier
Benzofuran-based sulfonamides have garnered significant attention for their potent anticancer activities.[4][5] Their mechanism of action often involves the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis.
Comparative Analysis:
To contextualize the efficacy of these compounds, their in vitro cytotoxic activity is often compared against established chemotherapeutic agents like Doxorubicin.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Benzofuran Sulfonamide Derivative 1 | MCF-7 (Breast) | 0.011 ± 0.0075 | [6] |
| Benzofuran Sulfonamide Derivative 2 | A549 (Lung) | 0.073 ± 0.0012 | [6] |
| Benzofuran Sulfonamide Derivative 3 | Colo-205 (Colon) | 0.10 ± 0.19 | [6] |
| Doxorubicin | MCF-7 (Breast) | 1.136 | [1] |
| Doxorubicin | A549 (Lung) | 0.5 - 1.5 (Typical Range) | N/A |
| Doxorubicin | Colo-205 (Colon) | 0.2 - 0.8 (Typical Range) | N/A |
Structure-Activity Relationship (SAR) Insights:
The anticancer potency of benzofuran sulfonamides is intricately linked to their molecular architecture.[1][7] Key SAR observations include:
-
Substitution on the Sulfonamide Nitrogen: The nature of the substituent on the sulfonamide nitrogen plays a crucial role. Bulky and heterocyclic moieties can enhance cytotoxic activity.
-
Substitution on the Benzofuran Ring: The presence of electron-withdrawing groups, such as halogens, on the benzofuran ring often correlates with increased anticancer potency.[1] The position of the substituent is also critical to the biological activity.[1]
-
Linker between Benzofuran and Sulfonamide: The length and flexibility of the linker between the benzofuran core and the sulfonamide group can influence the compound's ability to interact with its biological target.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of test compounds.
Workflow for MTT Assay:
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzofuran sulfonamides and the reference drug (e.g., Doxorubicin) in culture medium. After the 24-hour incubation, replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells as a negative control and a vehicle control (if applicable).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity: Combating Bacterial Pathogens
Certain benzofuran sulfonamide derivatives have demonstrated promising activity against a range of bacterial pathogens, including both Gram-positive and Gram-negative species.[6]
Comparative Analysis:
The antimicrobial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, is a common benchmark for comparison.
| Compound/Drug | Bacterial Strain | MIC (µg/mL) | Reference |
| Benzofuran Sulfonamide Derivative 4 | Staphylococcus aureus | 6.25 | [8] |
| Benzofuran Sulfonamide Derivative 5 | Escherichia coli | 12.5 | [8] |
| Ciprofloxacin | Staphylococcus aureus | 0.25 - 1.0 | [9] |
| Ciprofloxacin | Escherichia coli | 0.015 - 0.125 | [9] |
Structure-Activity Relationship (SAR) Insights:
The antimicrobial activity of benzofuran sulfonamides is influenced by specific structural features:[10]
-
Substituents on the Benzofuran Ring: The presence and position of substituents on the benzofuran moiety are critical. For instance, hydroxyl or halogen groups at specific positions can enhance antibacterial activity.[10]
-
Nature of the Sulfonamide Group: The substitution pattern on the sulfonamide nitrogen can modulate the compound's polarity and ability to penetrate the bacterial cell wall.
-
Overall Lipophilicity: The lipophilicity of the molecule, as determined by the combination of its various substituents, affects its ability to traverse the bacterial membrane and reach its intracellular target.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Workflow for Broth Microdilution Assay:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Detailed Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of each benzofuran sulfonamide and the reference antibiotic (e.g., Ciprofloxacin) in a suitable solvent. Perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate already containing the antimicrobial dilutions. Include a growth control well (broth and bacteria, no drug) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Select benzofuran sulfonamides have also been investigated for their potential to mitigate inflammation.[8][11] Their anti-inflammatory effects are often evaluated in both in vitro and in vivo models.
Comparative Analysis:
The in vivo anti-inflammatory activity is frequently assessed using the carrageenan-induced paw edema model in rodents, with a nonsteroidal anti-inflammatory drug (NSAID) like Indomethacin serving as a positive control.
| Compound/Drug | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | Reference |
| Benzofuran Amide Derivative 6a | 100 | 61.55 | [8] |
| Benzofuran Amide Derivative 6b | 100 | 71.10 | [8] |
| Indomethacin | 10 | ~50-60 | [12] |
| Phenylbutazone | 100 | Significant reduction | [11] |
Structure-Activity Relationship (SAR) Insights:
The anti-inflammatory properties of benzofuran derivatives are influenced by their chemical structure:
-
Amide vs. Sulfonamide: Some studies suggest that amide derivatives of benzofuran may exhibit more potent anti-inflammatory activity compared to their sulfonamide counterparts.
-
Substitution on the Amide/Sulfonamide: The nature of the substituents attached to the amide or sulfonamide nitrogen can significantly impact the anti-inflammatory potency.
-
Lipophilicity and Pharmacokinetics: The overall physicochemical properties of the molecule, including its lipophilicity, will affect its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its in vivo efficacy.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard method for screening the acute anti-inflammatory activity of new compounds.
Workflow for Carrageenan-Induced Paw Edema Assay:
Caption: Workflow for the carrageenan-induced paw edema anti-inflammatory assay.
Detailed Protocol:
-
Animal Preparation: Use adult Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals for at least one week before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the benzofuran sulfonamide derivatives, the vehicle (control), and the standard drug (e.g., Indomethacin) orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The increase in paw volume is calculated as the difference between the final and initial paw volumes. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Conclusion
This compound-based sulfonamides represent a versatile and promising class of compounds with a rich pharmacological profile. Their potent anticancer, antimicrobial, and anti-inflammatory activities, coupled with a tunable structure-activity relationship, make them attractive candidates for further drug development. This guide has provided a comparative overview of their biological activities, benchmarked against standard therapeutic agents, and has detailed the experimental protocols necessary for their evaluation. By understanding the synthetic pathways, biological activities, and structure-activity relationships of these compounds, researchers are better equipped to design and develop novel and more effective therapeutic agents based on the benzofuran scaffold.
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A Comparative Guide to the Reaction Rates of Benzofuran Sulfonyl Chlorides: A Predictive Analysis for Drug Discovery Professionals
For researchers at the forefront of drug development and synthetic chemistry, understanding the reactivity of key intermediates is paramount. Benzofuran sulfonyl chlorides are a class of compounds with significant potential, marrying the privileged benzofuran scaffold, prevalent in numerous bioactive molecules, with the versatile reactivity of the sulfonyl chloride group. This guide provides an in-depth comparison of the reaction rates of benzofuran sulfonyl chlorides, offering a predictive framework based on established principles of physical organic chemistry. While direct kinetic data for many benzofuran sulfonyl chloride derivatives remains nascent in the public literature, this document will leverage extensive data from analogous arenesulfonyl chlorides to provide researchers with a robust tool for experimental design and interpretation.
The Underlying Principles of Sulfonyl Chloride Reactivity
The synthetic utility of sulfonyl chlorides lies in their susceptibility to nucleophilic attack, most commonly leading to the formation of sulfonamides and sulfonate esters. The reaction proceeds through a bimolecular nucleophilic substitution (SN2-like) mechanism at the sulfur atom.[1] The rate of this reaction is intricately governed by a confluence of electronic, steric, and solvent effects.
The Reaction Mechanism: A Concerted Dance
The reaction of a sulfonyl chloride with a nucleophile is generally considered to be a concerted process, proceeding through a trigonal bipyramidal transition state. The nucleophile attacks the electrophilic sulfur atom, and concurrently, the chloride ion departs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
